
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
準備方法
The synthesis of tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial production methods may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
化学反応の分析
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism of action of tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The methoxy and ester groups may also contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S,4S)-2-(chloromethyl)-4-methoxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.
tert-Butyl (2S,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group. This compound may have different reactivity and biological activity.
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group. .
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
特性
分子式 |
C11H20BrNO3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChIキー |
UNPUQNHSRNDJSV-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


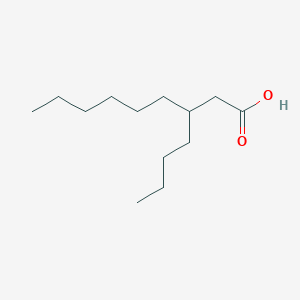
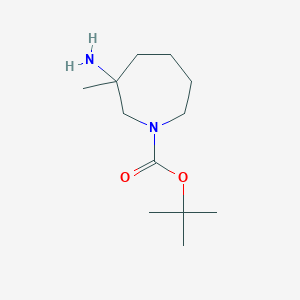
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)
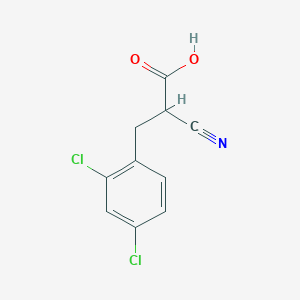



![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)
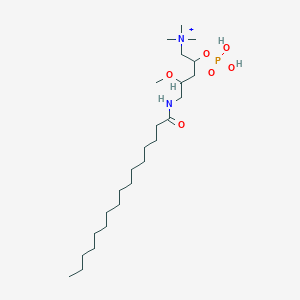
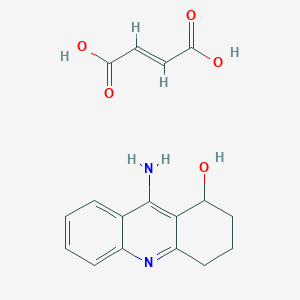
![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)
![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
